5-(3-Bromophenyl)-1h-imidazole physical and chemical properties
5-(3-Bromophenyl)-1h-imidazole physical and chemical properties
An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole: Physicochemical Properties and Experimental Characterization
Introduction
5-(3-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries the biologically significant imidazole nucleus with a synthetically versatile bromophenyl moiety, positions it as a crucial building block for the synthesis of complex molecules. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine and histamine, and is known to participate in key biological interactions.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of 5-(3-Bromophenyl)-1H-imidazole, outlines standardized protocols for their experimental determination, and discusses the spectroscopic data essential for its characterization. The content is structured to deliver not just data, but also the underlying scientific principles, ensuring a thorough understanding of this valuable synthetic intermediate.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for interpreting all other chemical and physical data.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility, which is a critical parameter in biopharmaceutics. [3][4] Causality Behind the Method: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. [5]By agitating an excess of the solid in a solvent for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. Measuring the concentration of the solute in the liquid phase at this point gives the equilibrium solubility. Using buffers at different pH values is crucial for ionizable compounds like imidazoles, as their charge state, and thus solubility, will vary with pH. [3] Step-by-Step Protocol:
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Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. [3]2. Sample Preparation: Add an excess amount of 5-(3-Bromophenyl)-1H-imidazole to a vial containing a known volume of a specific buffer. The excess solid is necessary to ensure saturation is achieved. [6]3. Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached. [3][6]4. Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid using centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm).
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Analysis: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Confirmation: The concentration should be measured at different time points (e.g., 24h, 48h) to confirm that a plateau has been reached, indicating equilibrium. [3]
Caption: Workflow for Shake-Flask Solubility Measurement.
Spectroscopic Properties
Spectroscopic data is indispensable for confirming the identity and structure of a molecule.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring and the bromophenyl ring. The imidazole N-H proton will likely appear as a broad singlet. The aromatic protons will appear in the typical downfield region (~7-8 ppm), with their splitting patterns (doublets, triplets, singlets) dictated by their coupling with adjacent protons. [7]* ¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atoms of the aromatic rings will resonate in the 110-150 ppm region. [8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
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Aromatic C-H Stretch: A characteristic sharp band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). [9][10]* N-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the imidazole N-H group, which is often involved in hydrogen bonding.
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C=C and C=N Ring Stretching: Strong to medium absorptions are expected in the 1600-1400 cm⁻¹ region, characteristic of the aromatic phenyl and imidazole rings. [9]* C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring. [9][11]For the 1,3-disubstituted (meta) pattern of the bromophenyl ring, characteristic bands are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.
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Molecular Ion Peak (M⁺): The key feature for 5-(3-Bromophenyl)-1H-imidazole will be a pair of molecular ion peaks of nearly equal intensity. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. The peaks will appear at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺ and [C₉H₇⁸¹BrN₂]⁺.
Chemical Properties and Reactivity
The synthetic utility of 5-(3-Bromophenyl)-1H-imidazole stems from the distinct reactivity of its two core components.
Imidazole Ring
The imidazole ring is an aromatic heterocycle with amphoteric properties. The pyrrole-type nitrogen (-NH-) is weakly acidic and can be deprotonated with a strong base, while the pyridine-type nitrogen (=N-) is basic and can be protonated by acids. This dual nature is central to its role in biological systems and its utility in synthesis.
Bromophenyl Group
The carbon-bromine (C-Br) bond on the phenyl ring is the primary site for synthetic modification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. [2]These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse chemical groups to the phenyl ring. This versatility is paramount in drug discovery for generating analogues and optimizing lead compounds. [1]
Caption: General scheme of a Suzuki cross-coupling reaction.
Conclusion
5-(3-Bromophenyl)-1H-imidazole is a compound of significant strategic importance in chemical research. Its physical properties, while requiring careful experimental validation, align with those expected for a functionalized aromatic heterocycle. The true value of this molecule lies in its chemical reactivity, where the stable, biologically relevant imidazole core is paired with a highly adaptable bromophenyl group. This combination provides a robust platform for synthetic chemists to explore novel chemical space in the pursuit of new pharmaceuticals and advanced materials. The protocols and spectroscopic data outlined in this guide provide the necessary framework for the effective characterization and utilization of this versatile chemical building block.
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